methylmalonyl-CoA
Overview
Description
Methylmalonyl-CoA is a thioester consisting of coenzyme A linked to methylmalonic acid. This compound is crucial in the metabolism of certain amino acids and fatty acids with an odd number of carbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylmalonyl-CoA is synthesized from propionyl-CoA and bicarbonate through the action of the enzyme propionyl-CoA carboxylase . This reaction requires biotin as a cofactor and occurs in the mitochondria. The reaction conditions typically involve a pH of around 7.0 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant DNA technology to express the necessary enzymes in bacterial or yeast systems .
Chemical Reactions Analysis
Types of Reactions
Methylmalonyl-CoA undergoes several types of reactions, including:
Isomerization: It is converted to succinyl-CoA by the enzyme this compound mutase.
Epimerization: The enzyme this compound epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.
Common Reagents and Conditions
Propionyl-CoA and Bicarbonate: Used in the initial synthesis of this compound.
Adenosylcobalamin (Vitamin B12): Required as a cofactor for the conversion of this compound to succinyl-CoA.
Major Products Formed
Succinyl-CoA: Formed from the isomerization of this compound.
L-Methylmalonyl-CoA: Formed from the epimerization of D-methylmalonyl-CoA.
Scientific Research Applications
Methylmalonyl-CoA has several scientific research applications:
Biochemistry: It is studied for its role in the tricarboxylic acid cycle and its involvement in metabolic pathways.
Medicine: It is used in studies related to vitamin B12 metabolism and its associated disorders.
Industrial Biotechnology: It is explored for its potential in biocatalysis and the production of value-added chemicals.
Mechanism of Action
Methylmalonyl-CoA exerts its effects primarily through its conversion to succinyl-CoA by the enzyme this compound mutase . This reaction is a reversible isomerization that requires adenosylcobalamin (a form of vitamin B12) as a cofactor . The conversion is crucial for the entry of propionyl-CoA into the tricarboxylic acid cycle, thereby playing a significant role in energy production and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Propionyl-CoA: A precursor in the synthesis of methylmalonyl-CoA.
Succinyl-CoA: The product of the isomerization of this compound.
Ethylmalonyl-CoA: Involved in similar metabolic pathways and has a similar structure.
Uniqueness
This compound is unique due to its specific role in the metabolism of odd-chain fatty acids and certain amino acids . Its conversion to succinyl-CoA is a critical step in the tricarboxylic acid cycle, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-FBMOWMAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264-45-5 | |
Record name | Methylmalonyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmalonyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.